molecular formula C12H15NO B13191350 2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-4,8-dimethyl- CAS No. 61564-06-5

2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-4,8-dimethyl-

Cat. No.: B13191350
CAS No.: 61564-06-5
M. Wt: 189.25 g/mol
InChI Key: PFZLLXWHHOQXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-ONE is a chemical compound with the molecular formula C12H15NO It is a member of the benzazepine family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,8-dimethyl-1-tetralone with ammonia or primary amines, followed by cyclization to form the benzazepine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4,8-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4,8-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,8-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 4,8-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-ONE is unique due to its specific substitution pattern and the resulting biological activities. Its distinct structural features make it a valuable compound for various research applications.

Properties

CAS No.

61564-06-5

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

4,8-dimethyl-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C12H15NO/c1-8-3-4-10-5-9(2)7-12(14)13-11(10)6-8/h3-4,6,9H,5,7H2,1-2H3,(H,13,14)

InChI Key

PFZLLXWHHOQXSX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=C(C=C2)C)NC(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.